molecular formula C8H12N2O B15321238 (4-Methoxy-3-methylphenyl)hydrazine

(4-Methoxy-3-methylphenyl)hydrazine

Cat. No.: B15321238
M. Wt: 152.19 g/mol
InChI Key: FWBWEVGBJUMOOX-UHFFFAOYSA-N
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Description

(4-Methoxy-3-methylphenyl)hydrazine is an organic compound with the molecular formula C8H12N2O. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a (4-methoxy-3-methylphenyl) group. This compound is known for its applications in various chemical reactions and its potential use in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-3-methylphenyl)hydrazine typically involves the reaction of 4-methoxy-3-methylbenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The product is then purified through recrystallization or other purification techniques .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-3-methylphenyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include azobenzenes, nitroso compounds, and substituted hydrazines. These products have various applications in organic synthesis and material science .

Scientific Research Applications

(4-Methoxy-3-methylphenyl)hydrazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development and therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Methoxy-3-methylphenyl)hydrazine involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in substitution reactions with electrophiles. It can also undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that can interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4-Methoxy-3-methylphenyl)hydrazine include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of both methoxy and methyl groups on the phenyl ring. This unique substitution pattern can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry and research .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

(4-methoxy-3-methylphenyl)hydrazine

InChI

InChI=1S/C8H12N2O/c1-6-5-7(10-9)3-4-8(6)11-2/h3-5,10H,9H2,1-2H3

InChI Key

FWBWEVGBJUMOOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NN)OC

Origin of Product

United States

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